molecular formula C13H14N2O B14193547 1-Oxo-2-(2,4,6-trimethylphenyl)-1lambda~5~-pyrazine CAS No. 922525-05-1

1-Oxo-2-(2,4,6-trimethylphenyl)-1lambda~5~-pyrazine

Cat. No.: B14193547
CAS No.: 922525-05-1
M. Wt: 214.26 g/mol
InChI Key: LEQCUAICEURGQY-UHFFFAOYSA-N
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Description

1-Oxo-2-(2,4,6-trimethylphenyl)-1lambda~5~-pyrazine is a chemical compound characterized by its unique structure, which includes a pyrazine ring substituted with a 2,4,6-trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-2-(2,4,6-trimethylphenyl)-1lambda~5~-pyrazine typically involves the reaction of 2,4,6-trimethylphenyl hydrazine with a suitable carbonyl compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Oxo-2-(2,4,6-trimethylphenyl)-1lambda~5~-pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The pyrazine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the pyrazine ring.

Scientific Research Applications

1-Oxo-2-(2,4,6-trimethylphenyl)-1lambda~5~-pyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Oxo-2-(2,4,6-trimethylphenyl)-1lambda~5~-pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxo-2-(2,4,6-trimethylphenyl)-1lambda~5~-pyrazine shares structural similarities with other pyrazine derivatives, such as 2,3-dimethylpyrazine and 2,5-dimethylpyrazine.

Uniqueness

The presence of the 2,4,6-trimethylphenyl group in this compound imparts unique chemical and physical properties, distinguishing it from other pyrazine derivatives

Properties

CAS No.

922525-05-1

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

1-oxido-2-(2,4,6-trimethylphenyl)pyrazin-1-ium

InChI

InChI=1S/C13H14N2O/c1-9-6-10(2)13(11(3)7-9)12-8-14-4-5-15(12)16/h4-8H,1-3H3

InChI Key

LEQCUAICEURGQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=[N+](C=CN=C2)[O-])C

Origin of Product

United States

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